molecular formula C17H29N B14305291 2,6-Di-tert-butyl-N,N,4-trimethylaniline CAS No. 116549-27-0

2,6-Di-tert-butyl-N,N,4-trimethylaniline

Cat. No.: B14305291
CAS No.: 116549-27-0
M. Wt: 247.4 g/mol
InChI Key: NCBIMZZCAFUDAE-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-N,N,4-trimethylaniline is an organic compound characterized by the presence of bulky tert-butyl groups and a trimethylated aniline structure. This compound is known for its steric hindrance, which influences its reactivity and applications in various fields.

Preparation Methods

The synthesis of 2,6-Di-tert-butyl-N,N,4-trimethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .

Chemical Reactions Analysis

2,6-Di-tert-butyl-N,N,4-trimethylaniline undergoes several types of chemical reactions, including:

Scientific Research Applications

2,6-Di-tert-butyl-N,N,4-trimethylaniline finds applications in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.

    Biology: The compound’s steric hindrance properties make it useful in studying enzyme-substrate interactions and protein folding mechanisms.

    Medicine: Research has explored its potential as an antioxidant and its role in drug development for neuroprotective agents.

    Industry: It is employed as an additive in lubricants and fuels to enhance stability and prevent oxidation.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-N,N,4-trimethylaniline involves its interaction with molecular targets through steric hindrance and electronic effects. The bulky tert-butyl groups prevent close contact with reactive species, thereby stabilizing the compound and its derivatives. This property is particularly useful in preventing oxidative degradation and enhancing the longevity of materials .

Comparison with Similar Compounds

2,6-Di-tert-butyl-N,N,4-trimethylaniline can be compared with other similar compounds such as:

Each of these compounds shares the characteristic bulky tert-butyl groups, which confer stability and resistance to oxidative degradation. this compound is unique in its specific applications in medicinal chemistry and enzyme studies due to its trimethylated aniline structure .

Properties

CAS No.

116549-27-0

Molecular Formula

C17H29N

Molecular Weight

247.4 g/mol

IUPAC Name

2,6-ditert-butyl-N,N,4-trimethylaniline

InChI

InChI=1S/C17H29N/c1-12-10-13(16(2,3)4)15(18(8)9)14(11-12)17(5,6)7/h10-11H,1-9H3

InChI Key

NCBIMZZCAFUDAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)N(C)C)C(C)(C)C

Origin of Product

United States

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